molecular formula C12H15NO2 B8316471 3-methoxy-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

3-methoxy-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8316471
M. Wt: 205.25 g/mol
InChI Key: JQCHEKQRUKGNKP-UHFFFAOYSA-N
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Patent
US06583144B2

Procedure details

The compound (2.0 g) obtained in step (c) just above was dissolved in methanol (100 ml). Sodium boron hydride (1.7 g) was added to the solution. The mixture was stirred at room temperature for 3 hr. Hydrochloric acid-methanol (50 ml) was added to the reaction solution, and the mixture was stirred at room temperature for one hr. The reaction solution was then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:1) to give 3-methoxy-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one (1.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][C:3]1=[O:13].B.[Na].Cl.[CH3:18]O>CO>[CH3:18][O:13][CH:3]1[C:2]([CH3:14])([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4]1 |f:1.2,3.4,^1:15|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(C(NC(C2=CC=CC=C12)=O)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
B.[Na]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1NC(C2=CC=CC=C2C1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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